molecular formula C12H8FN B2890888 4-fluoro-9H-carbazole CAS No. 390-16-9

4-fluoro-9H-carbazole

Cat. No. B2890888
CAS RN: 390-16-9
M. Wt: 185.201
InChI Key: XJTRMPVQSUJFRA-UHFFFAOYSA-N
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Description

4-Fluoro-9H-carbazole is a chemical compound with the molecular formula C12H8FN . It has an average mass of 185.197 Da and a monoisotopic mass of 185.064072 Da . This compound is used as an intermediate in the synthesis of photoelectric materials .


Molecular Structure Analysis

The molecular structure of 4-fluoro-9H-carbazole consists of a carbazole group with a fluorine atom at the 4-position . The carbazole group is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .


Physical And Chemical Properties Analysis

4-Fluoro-9H-carbazole has a density of 1.3±0.1 g/cm3, a boiling point of 359.2±15.0 °C at 760 mmHg, and a flash point of 171.0±20.4 °C . It has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 140.2±3.0 cm3 .

Scientific Research Applications

Optoelectronic Applications

Carbazole and its derivatives, including 4-fluoro-9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Electroluminescent Properties

4-fluoro-9H-carbazole has been studied for its electroluminescent (EL) properties . It has been used in the development of organic light-emitting diodes (OLEDs) that emit green and yellow light .

Diabetes Treatment

Carbazole derivatives, including 4-fluoro-9H-carbazole, have shown potential in the treatment of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Fluoride Ion Detection

4-fluoro-9H-carbazole has been used in the development of a fluorescent probe for the rapid detection of fluoride ions at room temperature .

Environmental Stability

Carbazole-based compounds, including 4-fluoro-9H-carbazole, have good environmental stability . This makes them suitable for use in various applications that require materials with high durability and resistance to environmental factors .

Biological and Pharmacological Properties

Carbazole derivatives have a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . These properties have led to their use in the development of various therapeutic agents .

Mechanism of Action

While the specific mechanism of action for 4-fluoro-9H-carbazole is not mentioned in the sources, carbazole derivatives have been shown to have a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . Some carbazole derivatives have also been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Safety and Hazards

The safety information for 4-fluoro-9H-carbazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302) or inhaled (H335) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Carbazoles, including 4-fluoro-9H-carbazole, have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . Future research could focus on further exploring the therapeutic potential of 4-fluoro-9H-carbazole and other carbazole derivatives, as well as developing new methods for their synthesis .

properties

IUPAC Name

4-fluoro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTRMPVQSUJFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

390-16-9
Record name 4-fluoro-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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